molecular formula C20H21N3O2S2 B7020500 N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7020500
M. Wt: 399.5 g/mol
InChI Key: GEZSFUBXDMCFCH-UHFFFAOYSA-N
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Description

N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the tert-butylsulfinyl group and the thiazole ring suggests it may exhibit unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-20(2,3)27(25)13-14-5-4-6-16(11-14)23-18(24)17-12-22-19(26-17)15-7-9-21-10-8-15/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZSFUBXDMCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CC1=CC(=CC=C1)NC(=O)C2=CN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.

    Attachment of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group can be introduced through the reaction of a suitable sulfoxide precursor with the aromatic ring, often using a base such as sodium hydride.

    Final Coupling: The final step involves coupling the thiazole and pyridine intermediates with the tert-butylsulfinylmethylphenyl group under conditions that promote amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tert-butylsulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide may be studied for its potential as a bioactive molecule. Its ability to interact with biological targets could make it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The presence of the thiazole and pyridine rings suggests it may have activity against certain diseases, potentially serving as a lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The thiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
  • N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
  • N-[3-(tert-butylsulfinylmethyl)phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide

Uniqueness

The unique combination of the tert-butylsulfinyl group with the thiazole and pyridine rings in this compound distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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